α₂-Adrenoceptor Subtype Binding Profile: Piperoxan Exhibits a Distinct α₂C-Preferring Rank Order Not Shared by Yohimbine
Piperoxan displays a rank order of α₂-subtype affinity of α₂C (Ki = 1.3 nM) > α₂B (Ki = 2.0 nM) > α₂A (Ki = 5.4 nM), representing an approximately 4.2-fold selectivity window for α₂C over α₂A [1]. In contrast, yohimbine binds all three human α₂ subtypes with near-identical affinity (Ki = 1.05, 1.19, and 1.19 nM for α₂A, α₂B, and α₂C, respectively), exhibiting essentially no subtype selectivity [2]. This differential subtype profile means that in tissues where α₂C receptors predominate (e.g., certain CNS regions), piperoxan achieves effective occupancy at concentrations where yohimbine may already produce off-target effects via α₂A and α₂B engagement.
| Evidence Dimension | α₂-adrenoceptor subtype binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Piperoxan: α₂A = 5.4 nM, α₂B = 2.0 nM, α₂C = 1.3 nM |
| Comparator Or Baseline | Yohimbine: α₂A = 1.05 nM, α₂B = 1.19 nM, α₂C = 1.19 nM |
| Quantified Difference | Piperoxan α₂C/α₂A ratio = 4.2; Yohimbine α₂C/α₂A ratio ≈ 1.1. Piperoxan is ~4-fold less potent at α₂A but nearly equipotent at α₂C compared with yohimbine. |
| Conditions | Radioligand displacement assays; human recombinant α₂A, α₂B, α₂C adrenoceptors expressed in heterologous systems (PDSP Ki Database / vendor-certified Ki data). |
Why This Matters
For researchers designing experiments targeting α₂C-mediated responses (e.g., CNS catecholamine release, certain behavioral paradigms), piperoxan offers a more favorable α₂C/α₂A selectivity ratio than the non-selective yohimbine, potentially reducing confounding α₂A-mediated effects on sedation and hypotension.
- [1] Piperoxan hydrochloride (Benodaine hydrochloride) — Product Datasheet. Anjiechem / GLPBIO. Kis = 5.4, 2.0, and 1.3 nM for human α2A-, α2B-, and α2C-ARs, respectively. Curated from PDSP Ki Database. View Source
- [2] Yohimbine Product Database — PeptideDB. Ki = 1.05, 1.19, and 1.19 nM for α2A, α2B, α2C, respectively. View Source
